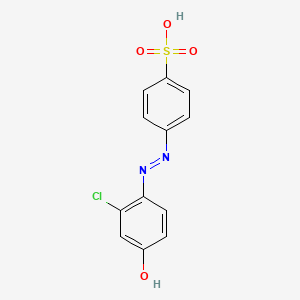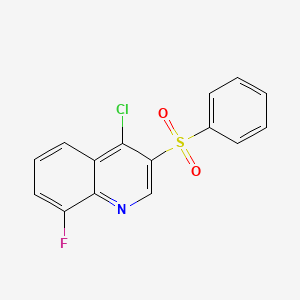![molecular formula C5H8IN B15155888 3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
3-Iodobicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobicyclo[1.1.1]pentan-1-amine is a unique and important compound in the field of medicinal chemistry. It features a bicyclic structure with an iodine atom and an amine group, making it a valuable building block for various chemical syntheses and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 3-Iodobicyclo[1.1.1]pentan-1-amine involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This method offers a flexible and scalable alternative for producing the target compound . The reaction typically involves the use of reducing agents such as tetrabutylammonium cyanoborohydride in the presence of pyridine and AIBN (azobisisobutyronitrile) as a radical initiator .
Industrial Production Methods
While specific industrial production methods for 3-Iodobicyclo[11The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodobicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group in the precursor can be reduced to form the amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the iodine atom.
Reduction Reactions: Tetrabutylammonium cyanoborohydride and pyridine are commonly used for reducing the azido group.
Major Products Formed
The major product formed from the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane is this compound .
Applications De Recherche Scientifique
3-Iodobicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a unique and important moiety in the development of pharmaceutical compounds.
Chemical Synthesis: It is used as a building block for synthesizing various complex molecules.
Biological Studies: The compound’s structure and reactivity make it valuable for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Iodobicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. These interactions can influence various biochemical pathways, making it a valuable tool for studying molecular mechanisms in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Azido-3-iodobicyclo[1.1.1]pentane: Precursor to 3-Iodobicyclo[1.1.1]pentan-1-amine, containing an azido group instead of an amine group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and an amine group, which provide distinct reactivity and versatility in chemical syntheses and applications .
Propriétés
Formule moléculaire |
C5H8IN |
|---|---|
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
3-iodobicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C5H8IN/c6-4-1-5(7,2-4)3-4/h1-3,7H2 |
Clé InChI |
GJUCHOLQAFOHFL-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)

![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)


